N,N-Diethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine Hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine Hydrochloride typically involves a series of chemical reactions. One common method includes the Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by palladium acetate (Pd(OAc)2) in the presence of tetrabutylammonium acetate (nBu4NOAc) . This is followed by a hydrogenation reaction of the crude mixture of products in a cascade process .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of microwave-assisted conditions can reduce reaction times without affecting selectivity and yield . The final product is obtained through reductive amination using a catalyst with a very low content of precious metal .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium acetate (Pd(OAc)2), tetrabutylammonium acetate (nBu4NOAc), and hydrogen gas (H2) . The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Mizoroki-Heck cross-coupling reaction produces a mixture of 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene and ethyl 3-(3-trifluoromethylphenyl)propanoate .
Scientific Research Applications
N,N-Diethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard for pharmaceutical testing.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new chemical processes and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical processes . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N-Diethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine Hydrochloride include:
Uniqueness
This compound is unique due to its specific chemical structure, which includes a trifluoromethyl group attached to a phenyl ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C14H21ClF3N |
---|---|
Molecular Weight |
295.77 g/mol |
IUPAC Name |
N,N-diethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H20F3N.ClH/c1-4-18(5-2)11(3)9-12-7-6-8-13(10-12)14(15,16)17;/h6-8,10-11H,4-5,9H2,1-3H3;1H |
InChI Key |
XHRNASBQDSCIRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)CC1=CC(=CC=C1)C(F)(F)F.Cl |
Origin of Product |
United States |
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